molecular formula C12H21BO3 B2385628 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane CAS No. 2489456-35-9

4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane

Cat. No.: B2385628
CAS No.: 2489456-35-9
M. Wt: 224.11
InChI Key: NSSSJHYCENRXAR-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups at the 4,5-positions and a 2,5,6,7-tetrahydrooxepin-3-yl moiety at the 2-position. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.23 g/mol and CAS No. 100518-71-6 . It is typically stored at 0–6°C to maintain stability, indicating sensitivity to thermal degradation .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,4,7-tetrahydrooxepin-6-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)10-7-5-6-8-14-9-10/h7H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSSJHYCENRXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The compound is characterized by its unique structure which includes a dioxaborolane moiety. Its molecular formula is C12H24B2O4C_{12}H_{24}B_{2}O_{4}, with a molecular weight of 253.94 g/mol. The IUPAC name emphasizes its complex cyclic structure and boron content.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The dioxaborolane structure allows it to form reversible covalent bonds with nucleophiles in enzymes and proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound can act as an inhibitor for various enzymes by forming stable complexes.
  • Cellular Uptake: It has shown high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), suggesting potential neuroactive properties .

Case Studies and Research Findings

Several studies have explored the pharmacological effects and therapeutic potential of this compound:

  • Anticancer Activity: Research indicates that compounds similar in structure to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress pathways.
  • Neuroprotective Effects: A study highlighted the compound's ability to protect neuronal cells from oxidative damage in vitro. This suggests potential applications in neurodegenerative diseases .
  • Antimicrobial Properties: Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains. Further studies are needed to elucidate the specific mechanisms involved .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells from damage
AntimicrobialInhibits growth of specific bacteria

Scientific Research Applications

Organic Synthesis

Versatile Reagent
The compound serves as a versatile reagent in organic chemistry. Its structure allows for efficient carbon-carbon bond formation through coupling reactions. This property is crucial for synthesizing complex organic molecules, which are often required in various chemical and pharmaceutical applications.

Key Reactions

  • Borylation : The compound can participate in borylation reactions, which introduce boron into organic molecules. This process is pivotal in the formation of organoboron compounds that can be further functionalized.
  • Cross-Coupling Reactions : It is commonly used in Suzuki-Miyaura and other cross-coupling reactions to create biaryl compounds and other complex structures.

Pharmaceutical Development

Drug Candidate Synthesis
In the pharmaceutical industry, 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane is utilized to develop novel drug candidates. Its ability to modify biological molecules enhances drug efficacy and bioavailability.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies indicated that certain derivatives could inhibit cell proliferation in cancer cell lines at low concentrations.
Compound DerivativeCell Line TestedIC50 Value (µM)
Example AMDA-MB-2310.126
Example BA5490.200
  • Antimicrobial Properties : The compound has also demonstrated moderate inhibitory effects against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium abscessus.
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus8

Materials Science

Advanced Material Production
The compound plays a significant role in the development of advanced materials. Its unique properties enhance the performance and stability of polymers and nanomaterials.

Applications

  • Polymer Chemistry : Used as a building block for creating boron-containing polymers that exhibit improved thermal stability and mechanical properties.
  • Nanomaterials : It is involved in synthesizing nanostructured materials that have applications in electronics and photonics due to their enhanced electrical and optical properties.

Comparison with Similar Compounds

Key Structural Differences

The compound’s unique tetrahydrooxepin substituent distinguishes it from other 1,3,2-dioxaborolane derivatives. Below is a comparative analysis with structurally related compounds:

Compound Substituent Molecular Weight (g/mol) CAS No. Key Properties
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane 2,5,6,7-Tetrahydrooxepin-3-yl 188.23 100518-71-6 Sensitive to heat; stored at 0–6°C
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Benzoic acid 248.08 269409-73-6 Higher stability; mp 206–211°C
4′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide Acetanilide 261.12 214360-60-8 Solid at RT; mp 165.5–166.5°C
Pinacolborane Hydrogen 127.98 N/A Liquid at RT; widely used in Suzuki reactions

Reactivity in Cross-Coupling Reactions

The tetrahydrooxepin moiety may influence steric and electronic properties:

  • Electronic Effects : The electron-rich oxepin ring could enhance boron’s electrophilicity, improving reactivity with electron-deficient aryl halides. This contrasts with the electron-withdrawing benzoic acid group in 269409-73-6 , which may reduce boron’s electrophilicity .

Stability and Handling Considerations

  • Thermal Stability : The requirement for cold storage (0–6°C ) suggests lower thermal stability compared to the acetanilide derivative (214360-60-8 ), which is stable at room temperature .
  • Hydrolytic Sensitivity : Like most boronic esters, it is likely moisture-sensitive. However, the tetrahydrooxepin ring’s hydrophobicity may mitigate hydrolysis rates relative to polar derivatives like the benzoic acid analog .

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

Reaction Mechanism and Substrate Design

This method adapts the Miyaura borylation protocol, wherein a brominated 2,5,6,7-tetrahydrooxepin derivative reacts with bis(pinacolato)diboron under palladium catalysis. The general mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronated product.

Optimized Conditions

A representative procedure from WO2022/133529 employs:

  • Substrate : 3-Bromo-2,5,6,7-tetrahydrooxepin (1.0 equiv)
  • Boron source : Bis(pinacolato)diboron (1.2 equiv)
  • Catalyst : Pd(dppf)Cl₂ (5 mol%)
  • Base : KOAc (2.0 equiv)
  • Solvent : 1,4-Dioxane (0.2 M)
  • Conditions : 80°C, 12 h under argon.

Purification via silica gel chromatography (20% ethyl acetate in petroleum ether) affords the product in 78% yield. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with ¹¹B NMR showing a characteristic peak at δ 30.2 ppm for the dioxaborolane.

Hydroboration of Terminal Alkynes

9-BBN-Catalyzed Methodology

For substrates containing alkyne functionalities, hydroboration with pinacolborane (HBpin) offers a complementary route. The reaction proceeds via anti-Markovnikov addition, catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN), which activates HBpin through Lewis acid-base interactions.

Case Study: 3-Ethynyl-2,5,6,7-tetrahydrooxepin
  • Substrate : 3-Ethynyl-2,5,6,7-tetrahydrooxepin (1.0 equiv)
  • Boron source : HBpin (1.2 equiv)
  • Catalyst : 9-BBN (20 mol%)
  • Solvent : THF (0.2 M)
  • Conditions : 65°C, 1.5 h.

Liquid-liquid extraction (ethyl acetate/water) followed by flash chromatography yields the (E)-alkenylboronate in 76%. Steric effects from the oxepin ring favor trans-addition, as evidenced by ¹H NMR coupling constants (J = 16.8 Hz).

Multi-Step Synthesis from Dichloromethane

Boronic Acid Intermediate Formation

A three-step sequence from dichloromethane (CH₂Cl₂) involves:

  • Chloromethylation : Reaction with BCl₃ to form (dichloromethyl)boronic acid.
  • Esterification : Treatment with pinacol (2,3-dimethyl-2,3-butanediol) and MgSO₄ in CH₂Cl₂.
  • Iodination : Exchange of chloride for iodide using NaI in acetone.

Comparative Evaluation of Methodologies

Method Yield Reaction Time Key Advantages Limitations
Miyaura Borylation 78% 12 h High regioselectivity; Scalable Requires aryl bromide precursor
Hydroboration 76% 1.5 h Stereoselective; Mild conditions Sensitive to alkyne substitution pattern
Multi-Step Synthesis 66% 24 h Versatile halogen functionalization Low yield; Complex purification

Analytical Characterization Techniques

Spectroscopic Validation

  • ¹H NMR : Resonances at δ 1.25 ppm (singlet, 12H, CH₃) and δ 5.42 ppm (multiplet, 1H, oxepin CH) confirm structure.
  • ¹¹B NMR : Single peak between δ 28–32 ppm verifies tetracoordinate boron.
  • Mass Spectrometry : ESI-MS m/z 279.18 [M+H]⁺ aligns with theoretical molecular weight.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronic esterification. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert gas.
  • Optimizing stoichiometry between the oxepin derivative and the borolane precursor.
  • Reaction temperatures between 60–80°C improve cross-coupling efficiency, while excess base (e.g., K₂CO₃) ensures deprotonation of intermediates .
  • Critical Note : Monitor reaction progress via TLC or GC-MS to avoid over-substitution or decomposition.

Q. How is this compound utilized in Suzuki-Miyaura coupling reactions, and what are common characterization challenges?

  • Methodological Answer : The borolane moiety acts as a stable boronic ester precursor, enabling aryl-aryl bond formation. Key considerations:

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate products.
  • Characterization : Confirm structure via ¹H/¹³C NMR (key peaks: ~1.3 ppm for tetramethyl groups, 6.5–7.5 ppm for oxepin protons) and high-resolution mass spectrometry (HRMS).
  • Challenge : Residual palladium may require chelation with EDTA or filtration through Celite .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
  • Waste Disposal : Treat boron-containing waste with aqueous NaOH (pH >12) before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways involving this borolane derivative?

  • Methodological Answer :

  • Reaction Path Search : Employ density functional theory (DFT) to model transition states and intermediate energies. Software like Gaussian or ORCA can predict regioselectivity in cross-coupling reactions .
  • Example : A 2024 study integrated DFT with experimental data to identify optimal solvent systems (e.g., THF vs. DMF) for minimizing side reactions .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies mitigate instability of this compound under hygroscopic or acidic conditions?

  • Methodological Answer :

  • Hygroscopicity : Store with molecular sieves (3Å) and avoid prolonged exposure to humid environments.
  • Acidic Sensitivity : Buffer reaction media to pH 7–8 using phosphate or carbonate salts.
  • Data Contradiction : While notes stability up to 100°C, reports decomposition at 80°C in polar aprotic solvents. Resolve via controlled thermogravimetric analysis (TGA) .

Q. How can researchers analyze and resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation.
  • Comparative Analysis : Replicate conditions from conflicting studies (e.g., solvent purity, heating rates in DSC) to identify variables affecting thermal properties .
  • Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., ASTM E794 for DSC).

Key Research Gaps and Recommendations

  • Gap : Limited data on photophysical properties (e.g., fluorescence) for materials science applications.
  • Recommendation : Explore UV-vis and fluorescence spectroscopy in collaboration with computational studies to assess electronic transitions .

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